tert-butyl N-[(4R)-3-oxo-1,2-oxazolidin-4-yl]carbamate
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Overview
Description
Tert-butyl N-[(4R)-3-oxo-1,2-oxazolidin-4-yl]carbamate, also known as Boc-4-oxo-L-proline, is a compound used in scientific research for its unique properties.
Scientific Research Applications
Tert-butyl N-[(4R)-3-oxo-1,2-oxazolidin-4-yl]carbamateproline is used in scientific research for its ability to inhibit the activity of the enzyme dipeptidyl peptidase IV (DPP-IV). This enzyme is involved in the regulation of glucose levels in the body and is a target for the treatment of type 2 diabetes. tert-butyl N-[(4R)-3-oxo-1,2-oxazolidin-4-yl]carbamateproline has also been shown to have anti-inflammatory properties and is being studied for its potential use in the treatment of inflammatory diseases.
Mechanism of Action
Tert-butyl N-[(4R)-3-oxo-1,2-oxazolidin-4-yl]carbamateproline inhibits the activity of DPP-IV by binding to the enzyme's active site. This prevents the enzyme from breaking down incretin hormones, which are involved in the regulation of glucose levels in the body. By inhibiting DPP-IV, tert-butyl N-[(4R)-3-oxo-1,2-oxazolidin-4-yl]carbamateproline increases the levels of incretin hormones, leading to improved glucose regulation.
Biochemical and Physiological Effects:
In addition to its effects on glucose regulation, tert-butyl N-[(4R)-3-oxo-1,2-oxazolidin-4-yl]carbamateproline has been shown to have anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines and chemokines, leading to a reduction in inflammation. tert-butyl N-[(4R)-3-oxo-1,2-oxazolidin-4-yl]carbamateproline has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
One advantage of using tert-butyl N-[(4R)-3-oxo-1,2-oxazolidin-4-yl]carbamateproline in lab experiments is its specificity for DPP-IV. This allows researchers to study the effects of DPP-IV inhibition without interfering with other enzymes or pathways. However, one limitation is that tert-butyl N-[(4R)-3-oxo-1,2-oxazolidin-4-yl]carbamateproline is not a clinically approved drug, so its effects in humans may be different from its effects in lab experiments.
Future Directions
There are several future directions for the study of tert-butyl N-[(4R)-3-oxo-1,2-oxazolidin-4-yl]carbamateproline. One area of research is the development of new DPP-IV inhibitors for the treatment of type 2 diabetes. Another area of research is the study of tert-butyl N-[(4R)-3-oxo-1,2-oxazolidin-4-yl]carbamateproline's anti-inflammatory properties and its potential use in the treatment of inflammatory diseases. Additionally, researchers may investigate the antioxidant properties of tert-butyl N-[(4R)-3-oxo-1,2-oxazolidin-4-yl]carbamateproline and its potential use in the prevention of oxidative stress-related diseases.
Synthesis Methods
Tert-butyl N-[(4R)-3-oxo-1,2-oxazolidin-4-yl]carbamateproline can be synthesized using a variety of methods, including the reaction of tert-butyl carbamate with ethyl 4-oxo-2-pyrrolidinecarboxylate in the presence of a base. Other methods include the reaction of tert-butyl carbamate with 2-oxo-1,3-oxazolidine-4-carboxylic acid or the reaction of tert-butyl carbamate with 4-oxo-L-proline.
properties
CAS RN |
128346-20-3 |
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Molecular Formula |
C8H14N2O4 |
Molecular Weight |
202.21 g/mol |
IUPAC Name |
tert-butyl N-[(4R)-3-oxo-1,2-oxazolidin-4-yl]carbamate |
InChI |
InChI=1S/C8H14N2O4/c1-8(2,3)14-7(12)9-5-4-13-10-6(5)11/h5H,4H2,1-3H3,(H,9,12)(H,10,11)/t5-/m1/s1 |
InChI Key |
VNNOMGVHZFZWLD-RXMQYKEDSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CONC1=O |
SMILES |
CC(C)(C)OC(=O)NC1CONC1=O |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CONC1=O |
synonyms |
Carbamic acid, [(4R)-3-oxo-4-isoxazolidinyl]-, 1,1-dimethylethyl ester (9CI) |
Origin of Product |
United States |
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